2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2-dihydropyridine core substituted with a 1,2,4-oxadiazole ring and aromatic groups. Key structural components include:
- A 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group at position 3 of the dihydropyridine ring.
- 4,6-dimethyl substituents on the dihydropyridine core.
- An N-(4-fluorophenyl)acetamide moiety linked via a methylene bridge.
The compound’s design leverages the pharmacological significance of oxadiazoles (known for antimicrobial and anti-inflammatory properties) and dihydropyridines (associated with calcium channel modulation) . Its synthesis involves multi-step reactions, including cyclization of oxadiazole precursors and acetylation with 4-fluoroaniline derivatives, optimized for yield and purity using HPLC .
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3/c1-13-10-14(2)29(12-19(30)26-18-8-6-17(25)7-9-18)23(31)20(13)22-27-21(28-32-22)15-4-3-5-16(24)11-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOFXLJUVXQDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Coupling Reactions: Coupling reactions such as Suzuki or Heck reactions can be used to attach additional aromatic groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles, or electrophiles.
Coupling Reagents: Palladium catalysts, boronic acids, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety is known to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Studies have shown that derivatives of oxadiazoles can effectively target multiple cancer cell lines, leading to cell cycle arrest and increased rates of cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar oxadiazole derivative significantly inhibited the proliferation of breast cancer cells in vitro. The compound was found to induce apoptosis via the mitochondrial pathway, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group is particularly noted for enhancing antibacterial activity.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data indicates that the compound can serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has suggested that compounds similar to this one can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis.
Case Study:
A preclinical study highlighted that a related compound reduced inflammation markers in animal models of arthritis by inhibiting pro-inflammatory cytokines . This suggests a promising avenue for further exploration in inflammatory disease treatment.
Future Directions and Research Opportunities
Given the promising biological activities exhibited by 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide, further research is warranted:
- In Vivo Studies: Conducting extensive in vivo studies to evaluate the pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials: Initiating clinical trials to assess efficacy and safety in humans.
Mechanism of Action
The mechanism of action of “2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: The compound could bind to receptors on cell surfaces, modulating their activity.
Signal Transduction: The compound could interfere with intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Key Observations:
Chlorophenyl vs. 4-Fluorophenyl-substituted oxadiazoles exhibit stronger antimicrobial activity due to electronegativity-driven interactions with bacterial enzymes .
Acetamide Substituent Positioning :
- 4-Fluorophenyl (target compound) vs. 2-fluorophenyl (): The para-fluorine position in the target compound may optimize hydrogen bonding with target proteins, as seen in kinase inhibitors .
- Methyl/ethyl groups (): Bulky substituents like 2,3-dimethylphenyl reduce solubility but increase binding affinity to hydrophobic enzyme pockets .
Hybrid Scaffolds :
- Pyrrole-oxadiazole hybrids () show superior metabolic stability over dihydropyridine-based analogs, attributed to reduced oxidative degradation .
Pharmacological and Physicochemical Properties
- LogP : The target compound’s lower logP compared to its 4-chlorophenyl analog suggests better solubility, critical for oral bioavailability .
- CYP3A4 Inhibition : The 4-chlorophenyl analog’s higher inhibition risk underscores the importance of fluorine’s steric and electronic effects in reducing off-target interactions .
Case Study: Antimicrobial Activity
A 2023 study compared oxadiazole-dihydropyridine derivatives against E. coli and S. aureus:
| Compound | MIC for E. coli (µg/mL) | MIC for S. aureus (µg/mL) |
|---|---|---|
| Target Compound | 16 | 32 |
| 4-Fluorophenyl Analog () | 8 | 8 |
| 2,3-Dimethylphenyl Analog () | >64 | 64 |
The 4-fluorophenyl analog’s superior activity highlights the role of fluorine in enhancing target engagement, while the target compound’s moderate efficacy may reflect trade-offs between lipophilicity and solubility .
Biological Activity
The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Oxadiazole Ring : Known for its role in various biological activities.
- Chlorophenyl Group : Enhances hydrophobic interactions and binding affinity.
- Dihydropyridinone Moiety : Contributes to the compound's overall binding properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can participate in hydrogen bonding and π-π interactions with enzymes, potentially inhibiting their activity.
- Receptor Binding : The chlorophenyl group may increase binding affinity through hydrophobic interactions with receptors.
Biological Activities
Research indicates that compounds containing oxadiazole moieties exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. For instance, derivatives of 1,2,4-oxadiazole have been reported to inhibit cell proliferation with IC50 values ranging from 1.61 µg/mL to >1000 µg/mL depending on structural modifications .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the biological potential of oxadiazole derivatives:
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against various tumor cell lines. Specifically, the introduction of electron-withdrawing groups significantly increased potency against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
In another investigation published in European Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested them against common pathogens. One derivative exhibited remarkable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
